![molecular formula C19H14ClN3O B1342209 7-氯-2-(3-甲氧基苯基)-5-苯基吡唑并[1,5-a]嘧啶 CAS No. 889939-49-5](/img/structure/B1342209.png)

7-氯-2-(3-甲氧基苯基)-5-苯基吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

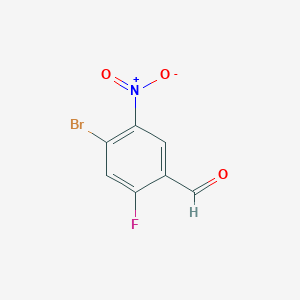

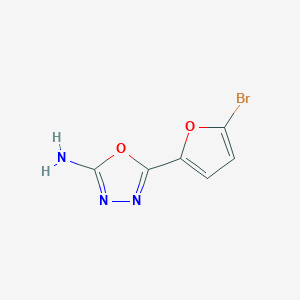

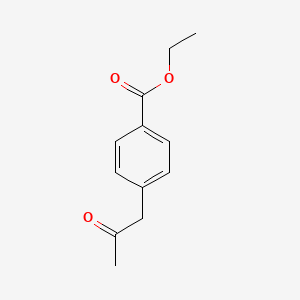

“7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that falls under the category of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known to exhibit a range of pharmacological effects .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the use of 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. The Dimroth rearrangement, for example, is a common reaction involving pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine” can be determined using various techniques. For instance, its melting point can be determined, and its NMR spectrum can provide information about the types of hydrogen and carbon atoms present in the molecule .科学研究应用

Estrogen Receptor Research

The compound is related to PHTPP, a selective estrogen receptor β (ERβ) full antagonist. It has been used to distinguish the activities of the two estrogen receptors, ERα and ERβ, which can have opposite effects in some tumors. This suggests that 7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine could be used in research to understand estrogen receptor functions and their impact on tumor growth .

Antifungal Agrochemicals

Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as starting points for optimization toward improved antifungal agrochemicals. This implies that our compound could be explored for its antifungal properties and possibly developed into an agrochemical product .

Protein Kinase Inhibition

Fused pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidine, have been recognized for their diverse biological potential. They are considered promising protein kinase inhibitors, which could make them valuable in the development of new therapies for diseases where protein kinase activity is dysregulated .

Synthetic Chemistry

The compound’s structure suggests potential use in synthetic chemistry for creating new pharmacologically active molecules. Its chlorine and methoxyphenyl groups might be points of chemical modification, leading to the synthesis of novel compounds with various biological activities .

Therapeutic Potential

Heterocyclic pyrimidine scaffolds, like our compound, have therapeutic potential due to their structural similarity to purines. They could serve as bioisosteres in drug design, potentially leading to new treatments for a range of diseases .

作用机制

Target of Action

It’s known that pyrimidine derivatives often exert their biological potential through different action mechanisms, such as inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives often work by inhibiting protein kinases . This inhibition can disrupt cellular signaling processes, affecting cell growth regulation, differentiation, migration, and metabolism .

Biochemical Pathways

It’s known that the inhibition of protein kinases can disrupt various cellular signaling pathways . These disruptions can lead to changes in cell growth, differentiation, migration, and metabolism .

Result of Action

The inhibition of protein kinases can lead to changes in cell growth, differentiation, migration, and metabolism . These changes can potentially disrupt the normal functioning of cells.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many compounds .

属性

IUPAC Name |

7-chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3O/c1-24-15-9-5-8-14(10-15)17-12-19-21-16(11-18(20)23(19)22-17)13-6-3-2-4-7-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWUWCABWYBJFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN3C(=C2)N=C(C=C3Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101176930 |

Source

|

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine | |

CAS RN |

889939-49-5 |

Source

|

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-(3-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101176930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)